![molecular formula C30H32N4O8 B1680119 (2S)-2-(フェニルメトキシカルボニルアミノ)-5-[フェニルメトキシカルボニル-[(E)-N'-フェニルメトキシカルボニルカルバミドイミドイル]アミノ]ペンタン酸 CAS No. 14611-34-8](/img/structure/B1680119.png)
(2S)-2-(フェニルメトキシカルボニルアミノ)-5-[フェニルメトキシカルボニル-[(E)-N'-フェニルメトキシカルボニルカルバミドイミドイル]アミノ]ペンタン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Z-Arg(Z)2-OH, also known as Nα,Nδ,Nω-tri-Z-L-arginine, is an arginine derivative . It has been used as an important reagent in a variety of biochemical, biological, and medicinal applications. It is recognized to be beneficial as ergogenic dietary substances .
Synthesis Analysis
Z-Arg(Z)2-OH is synthesized by solid-phase synthesis . It is used as an alkylation agent in peptide synthesis . It is an important intermediate in the synthesis of peptide and peptidomimetic compounds, as well as in the synthesis of other compounds such as amines, amides, and alcohols.Molecular Structure Analysis
The linear formula of Z-Arg(Z)2-OH is C6H5CH2OCONHC(=NH)N(COOCH2C6H5)CH2CH2CH2CH(NHCOOCH2C6H5)COOH . It has a molecular weight of 576.60 .Chemical Reactions Analysis
Z-Arg(Z)2-OH prevents the formation of δ-lactam, the most severe side-reaction during the incorporation of Arg . It is also reported that the dispersion interaction plays a critical role in the stabilization of model dipeptide Z-Arg-OH, even greater than the conventional hydrogen bond .Physical And Chemical Properties Analysis
Z-Arg(Z)2-OH has a CAS Number of 14611-34-8 and an EC Number of 238-647-8 . It is recommended to store it at a temperature below -20°C .科学的研究の応用
トリ-Cbz-L-アルギニンは、Tris(カルボベンゾキシ)-L-アルギニンまたはZ-Arg(Z)2-OHとしても知られており、科学研究において様々な用途を持つ化合物です。以下は、この化合物のユニークな用途に焦点を当てた詳細なセクションです。
遺伝子および薬剤デリバリー
トリ-Cbz-L-アルギニンは、多くの場合、遺伝子または薬剤デリバリー用のベクターに共有結合されています。 この結合は、トランスフェクション活性を高め、毒性を低下させ、デリバリーシステムの効率を高めることを目的としています .
生化学研究における阻害剤
生化学研究において、トリ-Cbz-L-アルギニンの誘導体は、トリプシンおよびTLP(トリプシン様プロテアーゼ)の強力な不可逆的阻害剤として役立ちます。 これらの誘導体は、阻害プロセスに不可欠なアルギニンのN-アルキルグリシン類似体を含んでいます .
クロマトグラフィーおよび質量分析
この化合物は、これらのプロセス中のサンプル操作のニーズを満たすために、クロマトグラフィーまたは質量分析アプリケーションで使用されます .
作用機序
Target of Action
Tri-Cbz-L-arginine, also known as Z-Arg(Z)2-OH, is a derivative of the amino acid arginine . The primary targets of this compound are likely to be enzymes that interact with arginine, such as arginase and nitric oxide synthase (NOS) . These enzymes play crucial roles in various biological processes, including the urea cycle, immune response, and vasodilation .
Mode of Action
It is known that the compound acts as a protective agent for arginine in peptide synthesis . The carbobenzoxy (Cbz) groups in the compound protect the amino functions of arginine during synthesis, preventing unwanted reactions . This allows for the controlled synthesis of complex peptides.
Biochemical Pathways
Tri-Cbz-L-arginine is involved in the arginine metabolism pathway . It can participate in the L-arginine decarboxylase pathway, the L-arginine deiminase pathway, and the L-arginine oxidase/dehydrogenase pathway . These pathways are crucial for the synthesis of polyamines and the production of nitric oxide, a potent vasodilator .
Pharmacokinetics
It is known that the compound is used in peptide synthesis, suggesting that it may be metabolized and excreted following its incorporation into peptides . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on the specific conditions of the synthesis and the nature of the resulting peptides.
Result of Action
The primary result of Tri-Cbz-L-arginine’s action is the successful synthesis of peptides with arginine residues . By protecting the amino functions of arginine, the compound allows for the controlled addition of arginine to peptide chains. This can lead to the production of complex peptides with diverse biological activities.
Action Environment
The action of Tri-Cbz-L-arginine is highly dependent on the environment in which it is used. In the context of peptide synthesis, factors such as temperature, pH, and the presence of other reactants can influence the efficacy and stability of the compound . Therefore, careful control of these environmental factors is crucial for the successful use of Tri-Cbz-L-arginine in peptide synthesis.
Safety and Hazards
生化学分析
Biochemical Properties
Tri-Cbz-L-arginine plays a role in several biochemical reactions. It is involved in the synthesis of proteins and low-molecular-weight bioactive substances . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for nitric oxide synthase, an enzyme that produces nitric oxide, a molecule with significant physiological importance .
Cellular Effects
Tri-Cbz-L-arginine influences cell function in various ways. It has been reported to play a critical role in the stabilization of model dipeptides, even greater than the conventional hydrogen bond . This suggests that Tri-Cbz-L-arginine may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tri-Cbz-L-arginine involves its interactions with biomolecules and its effects on gene expression. It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression . For instance, it is involved in the formation of carbamate groups, which can be removed under certain conditions, indicating its role in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of Tri-Cbz-L-arginine change over time in laboratory settings. It has been reported that the dispersion interaction of this compound plays a critical role in the stabilization of model dipeptides
Dosage Effects in Animal Models
The effects of Tri-Cbz-L-arginine vary with different dosages in animal models. While specific studies on Tri-Cbz-L-arginine are limited, research on L-arginine, from which Tri-Cbz-L-arginine is derived, suggests that animals can tolerate large amounts of supplemental L-arginine
Metabolic Pathways
Tri-Cbz-L-arginine is involved in several metabolic pathways. It is a substrate for the enzyme nitric oxide synthase, indicating its involvement in the nitric oxide synthesis pathway
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Z-Arg(Z)2-OH involves the protection of the amino and carboxyl groups, followed by coupling of two Z-Arginine molecules using a coupling reagent, and deprotection of the protecting groups.", "Starting Materials": [ "Z-Arginine", "Boc2O", "HCl", "DMF", "DCC", "N-methylmorpholine", "TFA" ], "Reaction": [ "Protect the amino group of Z-Arginine using Boc2O and HCl in DMF", "Protect the carboxyl group of Z-Arginine using Boc2O and HCl in DMF", "Couple two protected Z-Arginine molecules using DCC and N-methylmorpholine in DMF", "Deprotect the Boc groups using TFA in dichloromethane", "Deprotect the carboxyl group using HCl in water" ] } | |
CAS番号 |
14611-34-8 |
分子式 |
C30H32N4O8 |
分子量 |
576.6 g/mol |
IUPAC名 |
2-(phenylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid |
InChI |
InChI=1S/C30H32N4O8/c31-27(33-29(38)41-20-23-13-6-2-7-14-23)34(30(39)42-21-24-15-8-3-9-16-24)18-10-17-25(26(35)36)32-28(37)40-19-22-11-4-1-5-12-22/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,38) |
InChIキー |
YSGAXJCIEJGVFV-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCN(C(=N)NC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN(C(=NC(=O)OCC2=CC=CC=C2)N)C(=O)OCC3=CC=CC=C3)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN(C(=N)NC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
外観 |
Solid powder |
その他のCAS番号 |
14611-34-8 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Tris(benzyloxycarbonyl)arginine; NSC 120011; NSC-120011; NSC120011; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



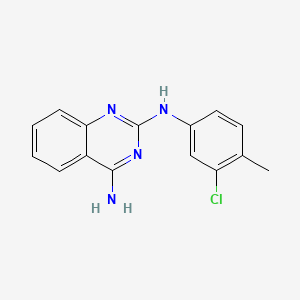
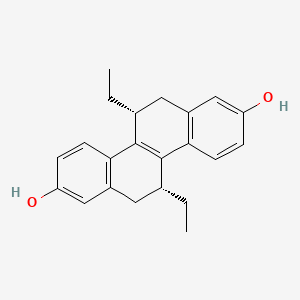
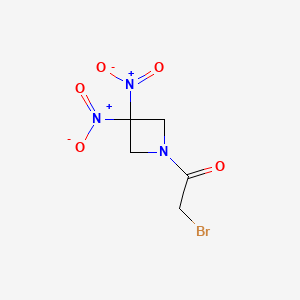
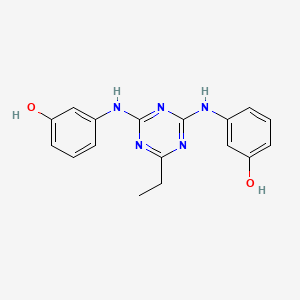
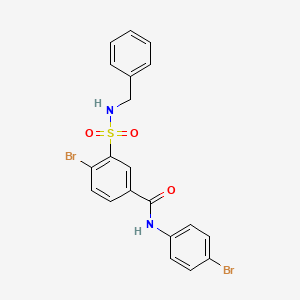
![1-(5-Amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-[3-(3,4-dimethoxyphenyl)propyl]piperidin-4-yl]propan-1-one](/img/structure/B1680044.png)


![4-[6-[6-[6-(4,5-Dihydroxycyclohexen-1-yl)-1-azabicyclo[3.1.0]hexan-6-yl]hexyl]-1-azabicyclo[3.1.0]hexan-6-yl]benzene-1,2-diol](/img/structure/B1680049.png)
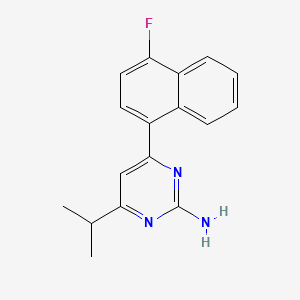
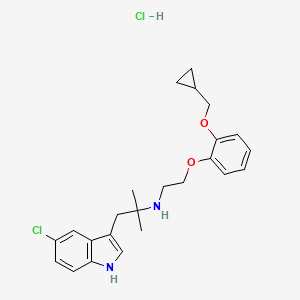
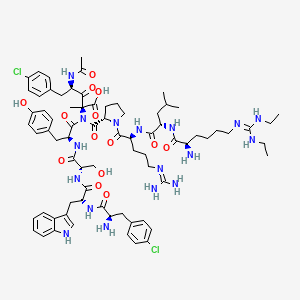
![2-[2-Chloro-4-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)phenoxy]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B1680057.png)
